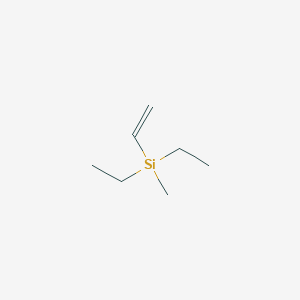
二乙基甲基乙烯基硅烷
描述
Diethylmethylvinylsilane is an organosilicon compound with the molecular formula C7H16Si and a molecular weight of 128.29 g/mol . It is a colorless liquid known for its unique chemical properties and versatility in various applications. The compound is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to two ethyl groups and one methyl group.
科学研究应用
Diethylmethylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a building block in the development of drug delivery systems and medical devices.
作用机制
Target of Action
Diethylmethylvinylsilane is an organosilicon compound . It is thought to act as a Lewis acid catalyst , promoting a wide range of reactions . The primary targets of this compound are therefore the reactants in these reactions, which can vary widely depending on the specific reaction being catalyzed.
Mode of Action
As a Lewis acid catalyst, diethylmethylvinylsilane is believed to facilitate reactions by accepting an electron pair from a Lewis base, which is typically a reactant in the reaction . This interaction can help to stabilize transition states and lower the activation energy of the reaction, thereby increasing the rate of the reaction.
Biochemical Pathways
The specific biochemical pathways affected by diethylmethylvinylsilane can vary widely, as it is involved in a broad range of reactions due to its role as a Lewis acid catalyst . It plays a role in the synthesis of silicone compounds , which are involved in numerous biochemical pathways.
Result of Action
The result of diethylmethylvinylsilane’s action is the facilitation of a wide range of reactions. By acting as a Lewis acid catalyst, it can increase the rate of these reactions and enable them to occur under milder conditions than would otherwise be possible . In addition to its role in the synthesis of silicone compounds , it also functions as a lubricant and acts as a plasticizer .
生化分析
Biochemical Properties
It is known to play a role in the synthesis of silicone compounds . It is thought to act as a Lewis acid catalyst, promoting a wide range of reactions
Molecular Mechanism
The precise molecular mechanism of action of Diethylmethylvinylsilane remains partly elusive . It is thought to act as a Lewis acid catalyst, promoting a wide range of reactions
准备方法
Synthetic Routes and Reaction Conditions: Diethylmethylvinylsilane can be synthesized through several methods, including hydrosilylation and Grignard reactions. One common method involves the reaction of vinylsilane with diethylmethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: In industrial settings, diethylmethylvinylsilane is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions: Diethylmethylvinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Saturated silanes: from reduction reactions.
Substituted silanes: from nucleophilic substitution reactions.
相似化合物的比较
Diethoxy(methyl)vinylsilane: Similar in structure but contains ethoxy groups instead of ethyl groups.
Dimethylvinylsilane: Contains two methyl groups instead of ethyl groups.
Vinyltriethoxysilane: Contains three ethoxy groups attached to the silicon atom.
Uniqueness: Diethylmethylvinylsilane is unique due to its combination of ethyl, methyl, and vinyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and resistance to environmental factors .
属性
IUPAC Name |
ethenyl-diethyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVNDESSHRPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171360 | |
| Record name | Diethylmethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-29-0 | |
| Record name | Diethylmethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylmethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



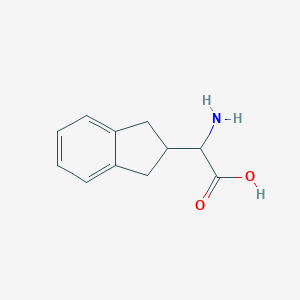
![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)
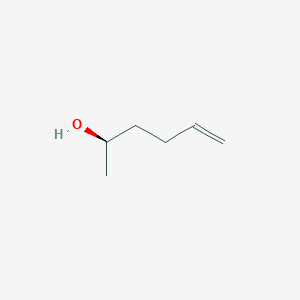
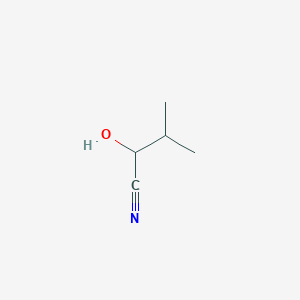
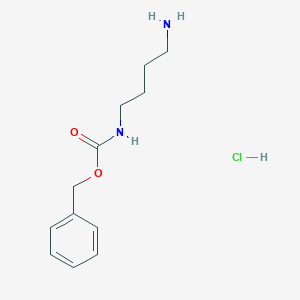
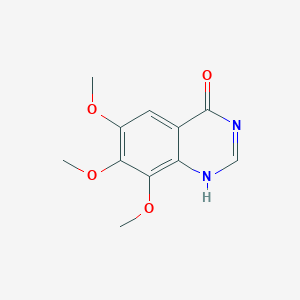
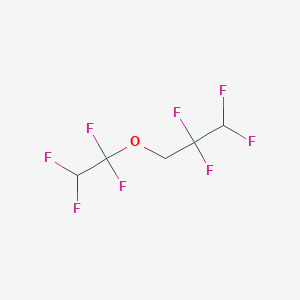
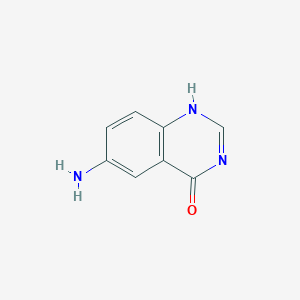
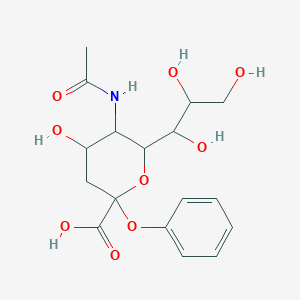
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
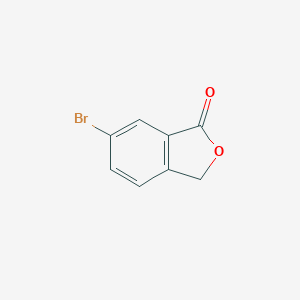

![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
